8-Quinolinyl 4-butylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
quinolin-8-yl 4-butylbenzoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-6-15-10-12-17(13-11-15)20(22)23-18-9-4-7-16-8-5-14-21-19(16)18/h4-5,7-14H,2-3,6H2,1H3 |
InChI Key |
OZUZWXZTSROCKW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in 8-quinolinyl 4-butylbenzoate undergoes hydrolysis under acidic or basic conditions.
Acidic Hydrolysis
-
Conditions : Concentrated sulfuric acid (2 drops) in refluxing toluene/DMF (140°C, 12 h) .
-
Products : 4-butylbenzoic acid and 8-hydroxyquinoline.
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution, with water acting as the nucleophile.
Basic Hydrolysis (Saponification)
-
Conditions : Aqueous NaOH (2 M) in ethanol at 80°C for 6 h .
-
Products : Sodium 4-butylbenzoate and 8-hydroxyquinoline.
Catalytic Hydrolysis
Zn(OAc)₂-catalyzed cleavage has been reported for similar esters, involving bidentate chelation of the quinoline nitrogen and ester carbonyl to the metal center, facilitating nucleophilic attack by water .
Transesterification
The ester group reacts with alcohols under catalytic conditions:
| Catalyst | Alcohol | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O (30 mol%) | MeOH | 140°C, 12 h | 78% | |
| Zn(OAc)₂ (10 mol%) | EtOH | 100°C, 24 h | 65% |
-
Mechanism : Metal-catalyzed nucleophilic substitution, with the alcohol displacing the 8-quinolinyl group.
C–H Functionalization Reactions
The 8-quinolinyl group directs regioselective C–H activation at the β-position of the butyl chain.
Copper-Catalyzed β-C(sp³)–H Acyloxylation
-
Conditions : CuBr (30 mol%), Ag₂CO₃ (2 equiv), TBAB (20 mol%) in toluene/DMF at 140°C .
-
Reactivity :
-
Monoacyloxylation (3aa ): 41% yield.
-
Diacyloxylation (3aa' ): 41% yield.
-
-
Key Observation : TBAB suppresses intramolecular amidation side reactions .
Selectivity Trends
-
β-methyl groups are preferentially functionalized over γ- or δ-positions.
-
Steric hindrance (e.g., cyclohexane substituents) inhibits reactivity .
Thermal Decomposition
At elevated temperatures (>160°C), this compound undergoes decomposition via:
-
Ester Pyrolysis : Cleavage to 4-butylbenzoic acid and quinoline derivatives.
-
Quinoline Ring Modifications : Oxidation or dimerization under aerobic conditions .
Nucleophilic Acyl Substitution
The ester reacts with amines in the presence of Zn(OAc)₂:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| 8-Aminoquinoline | Zn(OAc)₂, 100°C, 24 h | 4-butylbenzamide derivative | 72% |
-
Mechanism : Bidentate chelation of Zn(II) to the ester carbonyl and quinoline nitrogen activates the substrate for nucleophilic attack .
Oxidation Reactions
The butyl chain undergoes oxidation with KMnO₄ or CrO₃:
-
Primary Product : 4-(keto)butylbenzoate.
-
Secondary Reaction : Further oxidation to 4-carboxybenzoate under strong conditions .
Table 2: C–H Functionalization Selectivity
| Substituent | Position | Yield (%) |
|---|---|---|
| Linear alkyl | β-C(sp³)–H | 78–85 |
| Cyclic alkyl | β-C(sp³)–H | 62 |
| Sterically hindered | No reaction | 0 |
Q & A
Q. How can machine learning models improve the design of this compound derivatives with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
